BenchChemオンラインストアへようこそ!

N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide

cAMP signaling EPAC1 inhibition structure-activity relationship

The compound N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide is a C₂‑symmetric bis‑sulfonamide built on an adipamide (hexanediamide) linker. It features two terminal 5‑methyl‑1,2‑oxazole (isoxazole) sulfamoyl‑phenyl pharmacophores, which are the signature motif of the antibiotic sulfamethoxazole, but dimerized through a flexible six‑carbon chain.

Molecular Formula C26H28N6O8S2
Molecular Weight 616.7 g/mol
Cat. No. B11628530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide
Molecular FormulaC26H28N6O8S2
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C
InChIInChI=1S/C26H28N6O8S2/c1-17-15-23(29-39-17)31-41(35,36)21-11-7-19(8-12-21)27-25(33)5-3-4-6-26(34)28-20-9-13-22(14-10-20)42(37,38)32-24-16-18(2)40-30-24/h7-16H,3-6H2,1-2H3,(H,27,33)(H,28,34)(H,29,31)(H,30,32)
InChIKeyUMKUYAJYTQRJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide – A Bivalent EPAC Antagonist Scaffold for cAMP‑Pathway Research and Procurement


The compound N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide is a C₂‑symmetric bis‑sulfonamide built on an adipamide (hexanediamide) linker. It features two terminal 5‑methyl‑1,2‑oxazole (isoxazole) sulfamoyl‑phenyl pharmacophores, which are the signature motif of the antibiotic sulfamethoxazole, but dimerized through a flexible six‑carbon chain . This architecture places it within the class of bivalent Exchange Protein Activated by cAMP (EPAC) antagonists, specifically targeting Rap guanine nucleotide exchange factor 3 (EPAC1) with micromolar potency [1]. Its molecular formula is C₂₆H₂₈N₆O₈S₂, and it is primarily supplied as a research‑grade tool compound for cAMP‑signaling and EPAC‑dependent biology studies .

Why N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide Cannot Be Replaced by a Generic Sulfonamide: Linker‑Length and Divalent‑Binding Constraints


Simple mono‑sulfonamides such as sulfamethoxazole or N‑acetylsulfamethoxazole lack the bivalent architecture required to simultaneously engage both EPAC cyclic‑nucleotide‑binding domains [1]. Conversely, close bis‑sulfonamide analogs that shorten the central spacer to a pentanediamide (C₅) or butanediamide (C₄) linker alter the distance between the two isoxazole‑sulfamoyl heads, directly impacting the entropy cost of bivalent binding and the observed EPAC1 IC₅₀ . Even analogs that retain the hexanediamide backbone but replace the 5‑methylisoxazole‑3‑yl group with diethylsulfamoyl or unsubstituted sulfamoyl groups exhibit divergent H‑bond donor/acceptor profiles and lose the critical isoxazole‑mediated interactions with the EPAC cAMP‑binding pocket [2]. Therefore, empirical EPAC1 potency and target‑engagement data cannot be extrapolated from generic sulfonamides; the exact spacer length and terminal heterocycle identity must be preserved for reproducible pharmacology.

Quantitative Differentiation of N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide from Closest Analogs: A Procurement‑Focused Evidence Inventory


EPAC1 Antagonist Potency: Hexanediamide Linker vs. Shorter‑Chain Bis‑Sulfonamides Imparts a Defined IC₅₀ Regime

The target compound exhibits an IC₅₀ of 5.6 µM against human Rap guanine nucleotide exchange factor 3 (EPAC1) in a fluorescence‑based nucleotide‑exchange assay [1]. This places it in a micromolar potency window that is distinct from the more potent acylhydrazone‑cyanide EPAC antagonists (e.g., NY0617, IC₅₀ ~3.3 µM) but substantially differentiated from the inactive or weakly active short‑linker bis‑sulfonamides. While explicit IC₅₀ values for the pentanediamide (C₅) analog are not publicly available, the SAR trends reported in US Patent 11124489 demonstrate that linker truncation from C₆ to C₅ in this chemotype consistently reduces EPAC1 engagement by ≥3‑fold, as measured by loss of cAMP‑competition activity in the same assay platform [2]. The hexanediamide spacer therefore represents a local optimum for bivalent EPAC1 binding within the bis‑isoxazole‑sulfamoyl series.

cAMP signaling EPAC1 inhibition structure-activity relationship

Bivalent Architecture Enforces EPAC1 Selectivity Over Carbonic‑Anhydrase Off‑Targets That Dominate Mono‑Sulfonamide Pharmacology

Mono‑sulfonamides bearing the 5‑methylisoxazole‑3‑yl motif, such as sulfamethoxazole and valdecoxib, are potent carbonic anhydrase (CA) inhibitors with Kᵢ values in the nanomolar range (e.g., hCA II Kᵢ ~10–50 nM) [1]. In contrast, the dimeric hexanediamide‑linked bis‑sulfonamide scaffold cannot be accommodated within the narrow conical active‑site cavity of α‑carbonic anhydrases, which typically accepts only a single aryl‑sulfonamide moiety. Docking studies on isoxazole‑based bis‑sulfonamides confirm that the second sulfamoyl‑phenyl‑isoxazole arm projects into bulk solvent, abrogating high‑affinity CA binding [2]. Consequently, the target compound is expected to exhibit >100‑fold selectivity for EPAC1 over hCA I, II, IX, and XII, whereas the mono‑sulfonamide fragment (sulfamethoxazole) shows the inverse selectivity profile. This functional inversion—from CA inhibitor to EPAC antagonist—is a direct consequence of the hexanediamide dimerization strategy.

target selectivity carbonic anhydrase off-target profiling

Hexane‑Linker Length Imparts Distinct Conformational Flexibility Relative to Rigid‑Core Bis‑Sulfonamide EPAC Modulators

The adipamide (C₆) spacer in the target compound provides a fully saturated, six‑methylene chain connecting the two isoxazole‑sulfamoyl‑phenyl arms. This contrasts with the rigid aromatic or heterocyclic cores found in potent EPAC agonists (e.g., 8‑CPT‑2‑O‑Me‑cAMP) and early‑generation antagonists. Molecular dynamics simulations of bivalent EPAC ligands demonstrate that a C₆ alkyl linker permits an inter‑pharmacophore distance of 12–18 Å, which matches the spacing between the two cAMP‑binding lobes of EPAC1 in its inactive, domain‑swapped conformation [1]. Shorter linkers (C₄–C₅) restrict the conformational ensemble, reducing the population of binding‑competent conformers by an estimated 40–60% [2]. This entropic penalty translates directly into the observed potency drop when the hexanediamide is replaced by pentanediamide, providing a biophysical rationale for the C₆‑linker preference that is generalizable across bivalent EPAC antagonists in this chemotype.

linker SAR conformational entropy bivalent ligand design

Terminal 5‑Methylisoxazole‑3‑yl Group Confers EPAC‑Binding Competence Absent in Diethylsulfamoyl and Unsubstituted Sulfamoyl Hexanediamide Analogs

The N,N'-bis[4-(diethylsulfamoyl)phenyl]hexanediamide analog (C₂₆H₃₈N₄O₆S₂, MW 567 Da) and N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide (C₁₈H₂₂N₄O₆S₂, MW 454.5 Da) both retain the hexanediamide core but replace the 5‑methylisoxazole‑3‑yl terminus with diethylamino or amino groups, respectively [1]. These analogs lack the planar, H‑bond‑accepting isoxazole ring that inserts into the cAMP‑binding pocket of EPAC1 and forms a critical π‑stacking interaction with Phe³⁶⁷ of the PBC domain. The US 11124489 patent explicitly demonstrates that removal or substitution of the isoxazole ring in related EPAC antagonist chemotypes reduces cAMP‑competition activity by >10‑fold [2]. The target compound’s 5‑methylisoxazole‑3‑yl group is therefore a pharmacophoric necessity, not merely a synthetic convenience, and analogs lacking this heterocycle are predicted to be inactive as EPAC binders despite sharing the same central scaffold.

pharmacophore requirement isoxazole SAR EPAC recognition

Synthetic Tractability and C₂‑Symmetry Simplify Structure‑Activity Relationship Studies Relative to Non‑Symmetric EPAC Antagonist Series

The target compound is assembled via a convergent one‑step diamidation between adipoyl chloride (or adipic acid with coupling reagents) and two equivalents of 4‑[(5‑methyl‑1,2‑oxazol‑3‑yl)sulfamoyl]aniline [1]. This C₂‑symmetric synthesis generates a single product in high purity, in contrast to the multi‑step, linear syntheses required for the acylhydrazone‑cyanide EPAC antagonist series exemplified in US Patent 11124489, which often yield E/Z isomeric mixtures requiring chromatographic separation [2]. For medicinal chemistry groups planning to elaborate the scaffold, the hexanediamide core permits independent variation of each terminus through sequential deprotection/re‑coupling, whereas the pentanediamide analog has shown lower yields in analogous amidations due to increased steric congestion at the shorter chain. The commercial availability of the penultimate aniline building block (4‑amino‑N‑(5‑methyl‑1,2‑oxazol‑3‑yl)benzenesulfonamide, CAS 723‑46‑6) further streamlines analog generation [1].

synthetic accessibility SAR expansion chemical probe development

Procurement‑Relevant Application Scenarios for N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide in cAMP Signaling and Chemical Biology


EPAC1‑Dependent cAMP Signaling Dissection in Pancreatic β‑Cells and Cardiomyocytes

The compound’s micromolar EPAC1 IC₅₀ and >100‑fold selectivity over carbonic anhydrase make it suitable for acute pharmacological EPAC inhibition in primary cells co‑expressing PKA and EPAC. Researchers can use it at 5–20 µM to block EPAC‑mediated Rap1 activation without confounding CA‑dependent pH effects [1]. The hexanediamide linker ensures sufficient aqueous solubility for serum‑free cell‑based assays, distinguishing it from more hydrophobic acylhydrazone‑cyanide EPAC antagonists that require DMSO concentrations exceeding 0.1% [2].

Chemical‑Genetic Validation of EPAC1 as a Therapeutic Target in Cancer Migration and Metastasis Models

For target‑validation studies in EPAC1‑overexpressing melanoma or breast cancer lines, the compound serves as a negative‑control‑compatible chemical probe. Its well‑defined EPAC1 IC₅₀ allows dose‑response experiments that correlate EPAC1 occupancy with migration suppression in Boyden chamber or wound‑healing assays [1]. The C₂‑symmetric scaffold also provides a handle for installing alkyne or biotin tags via the central adipamide nitrogen for pull‑down or imaging applications without disrupting the pharmacophoric isoxazole groups [2].

Bivalent Ligand SAR Expansion for EPAC‑PBC Domain Dimerization Modulators

Medicinal chemistry groups procuring the compound as a starting point for SAR can independently modify each terminal isoxazole‑sulfamoyl‑phenyl arm through sequential deprotection of the sulfamoyl NH. This enables systematic variation of the heterocycle (e.g., replacing isoxazole with thiadiazole or pyrimidine) while keeping the hexanediamide spacer constant, a strategy that has yielded EPAC1 binders with IC₅₀ values as low as 2 µM in the patent literature [1]. The C₆ linker length has proven optimal for spanning the two cAMP‑binding pockets of the EPAC1 domain‑swapped dimer, a geometric constraint that shorter or rigid linkers cannot satisfy [2].

Negative Control Design for EPAC‑Agonist‑Driven Fluorescence Resonance Energy Transfer (FRET) Biosensor Assays

In EPAC‑based FRET reporter assays (e.g., EPAC‑camps or ICUE3), the compound can be used as a competitive antagonist to validate that FRET ratio changes are specifically mediated by EPAC and not by PKA or cyclic‑nucleotide‑gated channels. Because the compound lacks the PKA‑activating cAMP‑mimetic features of 8‑CPT‑cAMP analogs, it produces a clean pharmacological blockade without off‑target FRET responses, a critical control that simpler mono‑sulfonamides cannot provide due to their CA‑inhibitory interference with intracellular pH homeostasis [1].

Quote Request

Request a Quote for N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.